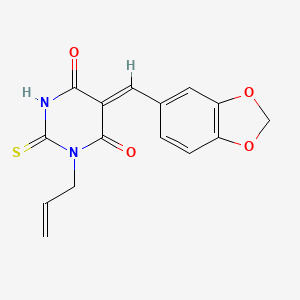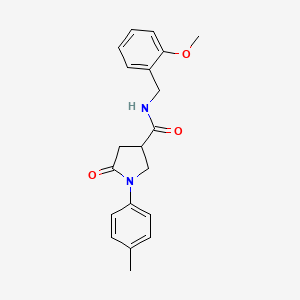
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, commonly known as ENBDM, is a synthetic compound that has been extensively studied for its potential use in scientific research. ENBDM belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mecanismo De Acción
ENBDM inhibits the activity of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide by binding to its catalytic domain. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and cell death. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide-mediated DNA repair, leading to increased cell death in cancer cells.
Biochemical and physiological effects:
ENBDM has been shown to have a variety of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as mentioned earlier. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENBDM has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENBDM has several advantages for lab experiments. It is a potent inhibitor of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, making it a useful tool for studying the role of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide in DNA repair and cell death pathways. ENBDM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a useful tool for studying cancer treatment. However, ENBDM has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. In addition, ENBDM has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on ENBDM. First, more studies are needed to determine the safety and efficacy of ENBDM in humans. Second, ENBDM could be further studied for its potential use in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Third, ENBDM could be studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fourth, ENBDM could be studied for its potential use in inflammatory diseases such as rheumatoid arthritis. Finally, ENBDM could be further studied to understand its mechanism of action and potential targets beyond N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide inhibition.
Métodos De Síntesis
ENBDM is synthesized by the reaction of 4-ethoxy-2-nitroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
ENBDM has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the enzyme N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, which is involved in DNA repair and cell death pathways. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-14-5-6-15(16(10-14)19(21)22)18-17(20)13-8-11(2)7-12(3)9-13/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVDUIOVLRFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)



![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)